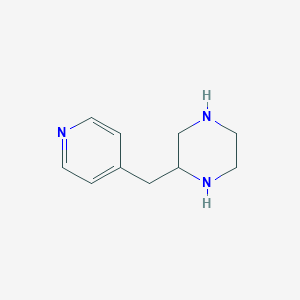

2-(Pyridin-4-ylmethyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govwikipedia.org This heterocyclic scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, making it a frequent component in the design of new therapeutic agents. mdpi.com The unique physicochemical properties of the piperazine ring, including its structural rigidity, polar surface area, and capacity to act as both hydrogen bond donors and acceptors, contribute to improved water solubility and oral bioavailability of drug candidates.

Piperazine derivatives have demonstrated a vast spectrum of pharmacological activities. neuroquantology.com They are integral to the structure of drugs used as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. mdpi.com The versatility of the piperazine core allows for the introduction of various substituents on its nitrogen atoms, enabling chemists to fine-tune the pharmacological profile of a molecule to achieve desired potency and selectivity. neuroquantology.com This adaptability has made piperazine and its derivatives a subject of intense and ongoing research, leading to the development of numerous clinically significant medications. nih.gov

Academic Significance of 2-(Pyridin-4-ylmethyl)piperazine as a Research Subject

Within the broad class of piperazine derivatives, this compound has emerged as a compound of significant academic and research interest. Its structure, which combines the versatile piperazine ring with a pyridine (B92270) moiety, makes it a valuable building block and a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

The academic significance of this compound lies primarily in its role as a scaffold in pharmaceutical development. Researchers utilize this compound for the creation of novel drugs, with a particular focus on neuropharmacology and oncology. chemimpex.com Its unique structure facilitates interactions with biological targets, making it a candidate for developing therapeutics aimed at neurological disorders. chemimpex.com Furthermore, it is employed in biochemical research as a ligand in receptor binding assays, which are crucial for understanding the interactions between drugs and their target receptors. chemimpex.com The compound's utility extends to materials science, where it is used in the synthesis of advanced polymers and coatings. chemimpex.com

Overview of Key Research Avenues and Objectives in this compound Studies

The research involving this compound and its derivatives is multifaceted, with several key avenues being actively explored. A primary objective of these studies is the discovery of new therapeutic agents for a range of diseases.

One significant area of investigation is in the development of treatments for infectious diseases, particularly leishmaniasis. Research has focused on analogs of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide as potential inhibitors of Leishmania enzymes CYP51 and CYP5122A1, which are involved in the parasite's sterol biosynthesis. nih.gov The goal of this research is to identify dual inhibitors of these enzymes that could serve as effective antileishmanial drug candidates. nih.gov

Another research avenue is the development of enzyme inhibitors for other applications. For instance, hybrid molecules of pyridylpiperazine have been synthesized and evaluated as urease inhibitors. nih.gov Urease is an enzyme that plays a role in the survival of pathogenic microorganisms, and its inhibition is a target for treating certain infections. nih.gov

Furthermore, derivatives of this compound are being investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs), which are used in the treatment of depression. nih.gov The objective of these studies is to synthesize novel compounds with potent 5-HT reuptake inhibition and favorable pharmacokinetic properties. nih.govresearchgate.net The exploration of this chemical scaffold also extends to the development of balanced affinity ligands for opioid receptors, with the aim of creating analgesics with reduced side effects. nih.gov

The table below summarizes key research findings related to derivatives of this compound:

| Research Area | Target | Key Findings |

| Antileishmanial | Leishmania CYP51 and CYP5122A1 | Analogs of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide were identified as inhibitors of both enzymes, showing potential as dual-inhibitor drug candidates. nih.gov |

| Urease Inhibition | Urease | Pyridylpiperazine hybrid derivatives have been synthesized and shown to be potent urease inhibitors, with potential applications in treating pathogenic infections. nih.gov |

| Antidepressants | Serotonin (5-HT) Reuptake | Novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives displayed potent 5-HT reuptake inhibition in vitro and antidepressant effects in vivo. nih.gov |

| Opioid Receptor Modulation | µ and δ Opioid Receptors | 4-substituted piperazine compounds have been developed that show balanced, low nanomolar binding affinity for both µ and δ opioid receptors, with some acting as MOR agonists and DOR antagonists. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

907972-04-7 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2 |

InChI Key |

VQTOBKXDDUOIDX-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CC2=CC=NC=C2 |

Canonical SMILES |

C1CNC(CN1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Ylmethyl Piperazine and Its Core Structure

Historical Perspectives and Evolution of Synthetic Approaches to the Piperazine (B1678402) Scaffold

The synthesis of piperazine and its derivatives has a long history, traditionally relying on methods that often required harsh conditions and offered limited substituent diversity. researchgate.netresearchgate.net Early approaches frequently involved the cyclization of 1,2-diamines with dihalides or the reduction of diketopiperazines. researchgate.net Over time, the synthetic toolbox has expanded dramatically. The development of catalytic processes and new reagents has enabled milder and more selective syntheses. researchgate.net A significant advancement has been the focus on C-H functionalization, which allows for the direct introduction of substituents onto the carbon atoms of the piperazine ring, a challenging transformation with traditional methods. mdpi.comencyclopedia.pubmdpi.com This evolution has been driven by the increasing demand for structurally diverse piperazine-containing compounds in drug discovery. mdpi.comrsc.org

Classical and Contemporary Synthetic Routes to the 2-(Pyridin-4-ylmethyl)piperazine Core

The synthesis of this compound and related structures can be broadly categorized into strategies that construct the piperazine ring and those that modify a pre-existing piperazine core.

Strategies Involving Piperazine Ring Formation

The construction of the piperazine ring itself is a fundamental approach. Classical methods often involve the reaction of a suitable diamine with a dihaloalkane. nih.gov More contemporary strategies offer greater control and versatility. For instance, a general approach involves the double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime to form the piperazine ring. mdpi.comnih.gov This method allows for the straightforward incorporation of various substituents. Another modern approach is the palladium-catalyzed cyclization of propargyl units with diamine components, which provides highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

A notable example of ring formation in the synthesis of a complex drug molecule is the initial synthesis of Vilazodone. In this case, the piperazine ring was constructed by reacting bis-(2-chloroethyl)amine with ethyl 5-aminobenzofuran-2-carboxylate. nih.gov

Functionalization of Pre-formed Piperazine Rings

A common and highly versatile strategy involves the modification of an existing piperazine ring. This is particularly prevalent in drug discovery, where the piperazine moiety is often introduced as a synthon. mdpi.comnih.gov The two nitrogen atoms of the piperazine ring provide convenient handles for introducing a wide variety of substituents.

N-alkylation is a primary method for functionalizing the piperazine ring and can be achieved through several key reactions, including nucleophilic substitution and reductive amination. mdpi.comnih.gov N-arylation is typically accomplished via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. mdpi.comnih.gov While N-functionalization is common, with approximately 80% of piperazine-containing drugs being N-substituted, recent advances have focused on the more challenging C-H functionalization of the piperazine ring to introduce greater structural diversity. mdpi.comnsf.gov

Reductive Amination Protocols in the Synthesis of this compound and Analogs

Reductive amination is a powerful and widely used method for the synthesis of N-substituted piperazines, including analogs of this compound. mdpi.comnih.govyoutube.comyoutube.com This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com

A key advantage of reductive amination is its versatility and the availability of a wide range of commercially available aldehydes and ketones. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed, allowing for good functional group tolerance. nih.gov For example, the synthesis of polyamines containing piperazine and piperidine (B6355638) moieties has been achieved through iterative reductive amination reactions. nih.gov In the context of synthesizing analogs of this compound, reductive amination of a suitable piperazine with pyridine-4-carboxaldehyde would be a direct and efficient route.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| Piperazine | Pyridine-4-carboxaldehyde | NaBH(OAc)₃ | This compound | nih.gov (Analogous) |

| 2-(Piperazin-1-yl)ethanamine (protected) | 1-Methylpiperidin-4-one | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | nih.gov |

| Ketone | Primary Amine | H₂/Catalyst or NaBH₃CN | Secondary Amine | youtube.com |

| Aldehyde | Secondary Amine | H₂/Catalyst or NaBH₃CN | Tertiary Amine | youtube.com |

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis, particularly for the N-alkylation and N-arylation of the piperazine ring. mdpi.comnih.govresearchgate.net In a typical N-alkylation, a piperazine acts as a nucleophile, attacking an alkyl halide or sulfonate to form a new carbon-nitrogen bond. mdpi.com This method is widely used in the synthesis of numerous piperazine-containing drugs. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another important application, where piperazine attacks an electron-deficient aromatic or heteroaromatic ring, displacing a leaving group such as a halide. mdpi.comnih.gov For instance, the reaction of piperazine with pentafluoropyridine (B1199360) proceeds via nucleophilic substitution at the para position. researchgate.net The synthesis of some drug candidates involves the SNAr reaction of an N-alkylpiperazine with a suitable heteroaryl chloride. nih.gov

| Nucleophile | Electrophile | Product Type | Reference |

| Piperazine | Alkyl Halide/Sulfonate | N-Alkylpiperazine | mdpi.com |

| Piperazine | Electron-deficient (Hetero)arene | N-Arylpiperazine | mdpi.comnih.gov |

| N-Methylpiperazine | 3-Chloropropyl derivative | N,N'-Dialkylpiperazine | mdpi.com |

| Piperazine | Pentafluoropyridine | 4-Substituted tetrafluoropyridine | researchgate.net |

Metal-Catalyzed Coupling Reactions for Pyridinylmethylpiperazine Synthesis

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including pyridinylmethylpiperazine derivatives. mdpi.commdpi.comresearchgate.netaminer.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann-Goldberg reaction, are the primary methods for forming C-N bonds to create N-arylpiperazines. mdpi.comnih.gov

These reactions involve the coupling of a piperazine with an aryl or heteroaryl halide. For example, the synthesis of Palbociclib and Ribociclib, two CDK4/6 inhibitors, involves the palladium-catalyzed coupling of a piperazine derivative with a halopyridine. nih.gov The Sonogashira coupling, another palladium-catalyzed reaction, can be used to couple terminal alkynes with amino-halopyridines, which can then be cyclized to form azaindole cores. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. researchgate.net

| Coupling Reaction | Metal Catalyst | Reactants | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium | Piperazine, Aryl/Heteroaryl Halide | N-Arylpiperazine | mdpi.comnih.gov |

| Ullmann-Goldberg Reaction | Copper | Piperazine, Aryl/Heteroaryl Halide | N-Arylpiperazine | mdpi.comnih.gov |

| Suzuki Coupling | Palladium | Heteroaryl Halide, Arylboronic Acid | Heterobiaryl | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne, Amino-halopyridine | Propargylated Aminopyridine | mdpi.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound can be achieved through several strategic approaches, primarily involving the use of chiral auxiliaries or asymmetric catalysis. These methods aim to introduce the desired stereochemistry at the C2 position of the piperazine ring.

Chiral Auxiliary Approaches in Piperazine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org For the synthesis of chiral 2-substituted piperazines, amino acids represent a readily available source of chirality. nih.gov

One general approach involves the use of a chiral amino acid to construct the piperazine ring, thereby setting the stereochemistry at the C2 position. For instance, a chiral amino alcohol derived from an amino acid can be used as a starting material. This approach has been successfully employed in the asymmetric synthesis of various C-substituted piperazines. nih.gov A potential pathway to (S)-2-(pyridin-4-ylmethyl)piperazine could start from a protected (S)-amino acid. The synthesis would involve the formation of a diamine intermediate which then undergoes cyclization to form the piperazine ring. Diastereoselective alkylation of the resulting chiral piperazine precursor with a 4-picolyl halide would then introduce the pyridin-4-ylmethyl substituent.

Another strategy employs pseudoephenamine as a chiral auxiliary. This versatile auxiliary has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which can facilitate purification. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Reference |

| (S)-(-)-1-Phenylethylamine | Used for the resolution of racemic acids and amines. sigmaaldrich.com | |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Effective for the asymmetric synthesis of chiral amines. sigmaaldrich.com | |

| (1S,2S)-(+)-Pseudoephedrine | Widely used for diastereoselective alkylation reactions. sigmaaldrich.com | |

| (S)-4-Benzyl-2-oxazolidinone | Popularized for aldol (B89426) and alkylation reactions. wikipedia.org |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A notable method is the iridium-catalyzed diastereoselective synthesis of C-substituted piperazines. This approach involves the head-to-head coupling of imines. nih.gov A study demonstrated the synthesis of a piperazine with a 4-pyridyl substituent, highlighting the potential of this method for preparing this compound with high diastereoselectivity. nih.gov The reaction is typically carried out using a bench-stable iridium catalyst under mild conditions. nih.gov

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another powerful technique. This method produces chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn To apply this to the target molecule, a precursor such as a 5-(pyridin-4-ylmethyl)pyrazin-2-ol would be synthesized and then subjected to asymmetric hydrogenation.

Table 2: Asymmetric Catalysis Methods for Piperazine Synthesis

| Catalytic System | Description | Key Advantages | Reference |

| Iridium/Chiral P,N Ligands | Asymmetric hydrogenation of olefins and imines. researchgate.net | High enantioselectivity for a broad range of substrates. | |

| Palladium/Chiral Phosphine (B1218219) Ligands | Asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn | Access to chiral piperazin-2-ones, which are precursors to chiral piperazines. | |

| Iridium/[IrCl(cod)(PPh₃)] | Diastereoselective [3+3] cycloaddition of imines. nih.gov | Atom-economical and highly diastereoselective. |

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity is critical for the practical application of any synthetic route. Optimization of reaction parameters is therefore a key aspect of process development.

Catalyst Systems and Reagent Selection

The choice of catalyst and reagents is paramount in optimizing stereoselective syntheses. In iridium-catalyzed reactions, the nature of the chiral ligand, often a P,N ligand, significantly influences the enantioselectivity. researchgate.net The optimization of these ligands, for instance through modification of the pyridyl-phosphinite structure, can lead to highly efficient and scalable syntheses. researchgate.net

In palladium-catalyzed hydrogenations, the selection of the chiral phosphine ligand is crucial. Ligands such as BINAP have been shown to be effective in the asymmetric hydrogenation of tetrahydropyrazines, leading to high enantiomeric excess. The choice of the palladium precursor and additives can also impact the reaction's efficiency.

For syntheses involving chiral auxiliaries, the choice of the auxiliary itself is a critical optimization parameter. Auxiliaries like pseudoephenamine have been shown to provide superior diastereoselectivities in certain alkylation reactions compared to the more traditional pseudoephedrine. nih.gov The selection of the base and electrophile in alkylation steps is also crucial for maximizing yield and stereoselectivity. nih.gov

Solvent Effects and Reaction Condition Modulations

The reaction solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. rsc.org In the synthesis of piperazine derivatives, a range of solvents from aprotic to hydroxylic can be employed. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction outcome. rsc.org For instance, in palladium-catalyzed cyclizations, dichloromethane (B109758) has been shown to be a superior solvent compared to acetone, leading to faster reactions and higher yields.

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating or cooling to achieve optimal results. For example, in some iridium-catalyzed syntheses of piperazines, reactions are performed at elevated temperatures (e.g., 60 °C) to achieve good conversion. nih.gov Careful control of the reaction temperature can also be crucial for controlling diastereoselectivity.

The concentration of reactants and the stoichiometry of reagents, including the catalyst loading, are also important factors to consider during optimization. Lowering the catalyst loading can be economically beneficial for large-scale synthesis, but it may require longer reaction times.

Purification and Isolation Techniques for this compound and Intermediates

The purification of the final product and key intermediates is essential to obtain a compound of the required purity. A combination of techniques is often employed.

For the separation of diastereomers, fractional crystallization is a powerful and often cost-effective method. wikipedia.org Diastereomeric salts can be formed by reacting a racemic mixture of a basic compound like this compound with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by crystallization from a suitable solvent. libretexts.org Once separated, the pure enantiomer can be regenerated by treatment with a base. libretexts.org

Column chromatography on silica (B1680970) gel is a standard technique for the purification of organic compounds. uea.ac.uk It can be used to separate the desired product from starting materials, by-products, and other impurities. For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a highly effective analytical and preparative technique. researchgate.net This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol, is crucial for achieving good resolution. researchgate.net

Structural Elucidation and Stereochemical Considerations of 2 Pyridin 4 Ylmethyl Piperazine

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a powerful, non-destructive means of probing the molecular structure of 2-(pyridin-4-ylmethyl)piperazine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom within the molecule. nih.gov

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a wealth of structural information. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, while the protons of the piperazine (B1678402) ring and the methylene (B1212753) bridge resonate in the aliphatic region. chemicalbook.com The integration of the signals corresponds to the number of protons in each unique environment, further confirming the structure. For chiral derivatives of piperazine, specialized chiral discriminating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to resolve the signals of the enantiomers, allowing for the determination of enantiomeric purity. nih.gov

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment. For example, the carbons of the pyridine ring will have distinct shifts from those of the saturated piperazine ring. mdpi.com

Dynamic NMR (DNMR) studies can also be employed to investigate conformational changes, such as the ring inversion of the piperazine moiety. researchgate.net By analyzing the spectra at different temperatures, the energy barriers for these conformational interchanges can be determined. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Piperazine-Containing Compounds

| Nucleus | Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H | 8.2 - 8.6 | Pyridine ring protons (α to N) |

| ¹H | 7.2 - 7.6 | Pyridine ring protons (β to N) |

| ¹H | ~3.5 | Methylene bridge protons (-CH₂-) |

| ¹H | 2.5 - 3.0 | Piperazine ring protons |

| ¹³C | 150 - 160 | Pyridine ring carbons (α to N) |

| ¹³C | 120 - 140 | Pyridine ring carbons (β and γ to N) |

| ¹³C | 40 - 60 | Piperazine ring and methylene bridge carbons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the molecular formula. mdpi.com

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridinylmethyl group. xml-journal.netresearchgate.net For instance, the C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions. xml-journal.net The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. nih.govresearchgate.net

Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the properties of the analyte. nih.govbris.ac.uk

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃ | --- |

| Molecular Weight | 177.25 g/mol | --- |

| [M+H]⁺ (m/z) | 178.13 | Protonated molecular ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of the bonds within the molecule. chemicalbook.com Key functional groups have characteristic absorption bands. For this compound, one would expect to observe:

N-H stretching vibrations in the region of 3200-3500 cm⁻¹, characteristic of the secondary amine in the piperazine ring. niscpr.res.in

C-H stretching vibrations for both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic piperazine and methylene groups (below 3000 cm⁻¹). mdpi.com

C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

C-N stretching vibrations typically in the 1000-1350 cm⁻¹ range. niscpr.res.in

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For example, the symmetric breathing modes of the pyridine and piperazine rings can often be observed in the Raman spectrum. rug.nlrug.nlmdpi.com

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3200-3500 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=C/C=N Stretch (Pyridine) | 1400-1600 | IR, Raman |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

By diffracting X-rays through a single crystal of this compound or a suitable salt, a diffraction pattern is obtained. The analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. nih.gov

For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter at the 2-position of the piperazine ring. researchgate.net This is typically achieved by using anomalous dispersion effects.

The crystal structure also reveals details about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. nih.gov For instance, the nitrogen atoms of the piperazine and pyridine rings can act as hydrogen bond acceptors, while the pyridine ring can participate in π-π stacking interactions.

Conformational Analysis of the this compound Moiety

The this compound molecule is not rigid and can adopt various conformations due to the flexibility of the piperazine ring and the rotation around the single bonds. Understanding these conformational preferences is important as they can influence the molecule's properties and interactions.

Ring Conformations of the Piperazine Core

The six-membered piperazine ring predominantly adopts a chair conformation, which is the most thermodynamically stable arrangement. nih.govwikipedia.orged.ac.uk In this conformation, the substituents on the ring can be in either axial or equatorial positions. For 2-substituted piperazines, there is a conformational equilibrium between the chair form with the substituent in an axial position and the chair form with the substituent in an equatorial position.

Studies on related 2-substituted piperazines have shown that the preference for the axial or equatorial conformation can be influenced by factors such as the nature of the substituent and the presence of intramolecular hydrogen bonding. nih.gov For this compound, the pyridinylmethyl group at the 2-position will exist in equilibrium between the axial and equatorial orientations. The relative populations of these conformers can be studied using computational modeling and spectroscopic techniques like NMR. nih.gov The chair conformation of the piperazine ring has been confirmed in the solid state for many piperazine derivatives through X-ray crystallography. ed.ac.uknih.gov

Rotational Isomerism and Torsional Barriers

The structural flexibility of this compound is primarily governed by the rotational freedom around its single bonds and the conformational dynamics of the piperazine ring. The key rotatable bonds are the C-C bond linking the pyridine ring to the piperazine moiety and the C-N bonds within the piperazine ring itself. The piperazine ring typically adopts a thermodynamically favored chair conformation to minimize steric and torsional strain. nih.gov However, the presence of the pyridin-4-ylmethyl substituent at the C2 position introduces the possibility of axial and equatorial conformers.

Research on other 2-substituted piperazines has shown a preference for the axial conformation. nih.gov This axial orientation can place the basic nitrogen atoms of the piperazine ring and the pyridyl nitrogen into a specific spatial arrangement that may be crucial for its interactions. nih.gov The interconversion between the chair conformations (ring inversion) and the rotation around the exocyclic C-C bond are not free processes. They are restricted by energy barriers known as torsional barriers, leading to the existence of distinct rotational isomers, or rotamers.

Studies on related N-substituted piperazine derivatives using techniques like temperature-dependent NMR spectroscopy have quantified the activation energy barriers (ΔG‡) for these conformational changes. For instance, in N-benzoylated piperazines, the energy barriers for the interconversion of piperazine chair conformations and the restricted rotation of the amide bond were calculated to be between 56 and 80 kJ/mol. rsc.org While specific torsional barriers for this compound are not extensively documented in the provided literature, these values for similar structures suggest that significant energy is required to overcome the rotational hindrance, making certain conformers more stable and populated at room temperature. The conformational isomerism of flexible piperazine-based ligands, particularly the orientation of donor sites in equatorial or axial positions, has been shown to be a critical factor in the construction of coordination polymers. rsc.org

Table 1: Key Conformational Features of this compound

| Structural Feature | Description | Primary Conformation | Notes |

|---|---|---|---|

| Piperazine Ring | Six-membered saturated heterocycle. | Chair Conformation nih.gov | Minimizes torsional and steric strain. Can undergo ring inversion. |

| Substituent Orientation | Position of the pyridin-4-ylmethyl group on the piperazine ring. | Axial or Equatorial | Studies on analogous compounds suggest a preference for the axial position. nih.gov |

| Rotational Barriers | Energy required for rotation around C-N and C-C single bonds. | Restricted Rotation | Leads to distinct, interconverting rotamers. Energy barriers in related piperazines are in the 56-80 kJ/mol range. rsc.org |

Protonation States and Basicity Calculations of this compound

The compound this compound possesses three nitrogen atoms capable of accepting a proton: the two nitrogens of the piperazine ring (N1 and N4) and the nitrogen of the pyridine ring. The basicity of each nitrogen is quantified by its pKa value, which is the pH at which the nitrogen is 50% protonated. The differing chemical environments of these three nitrogen atoms result in distinct pKa values.

The basicity of the parent piperazine molecule is well-established, with two pKa values of approximately 9.73 and 5.35. wikipedia.orgtaylorandfrancis.com The first, higher pKa corresponds to the protonation of one nitrogen, while the second, lower pKa corresponds to the protonation of the second nitrogen in an already positively charged molecule. The pKa of the parent pyridine is approximately 5.2.

In this compound, the substituents significantly modulate these intrinsic basicities. The pKa of a piperazine ring is known to be highly sensitive to the chemical groups attached to it. nih.govsemanticscholar.org The pyridin-4-ylmethyl group attached to the N1 position of the piperazine ring is generally considered to be electron-withdrawing, which would be expected to decrease the basicity (lower the pKa) of the piperazine nitrogens compared to the unsubstituted piperazine. Conversely, alkylation of a piperazine nitrogen generally reduces its basicity. taylorandfrancis.com

Therefore, the N4-H nitrogen of the piperazine ring is expected to be the most basic site, with a pKa likely to be slightly lower than the 9.73 of unsubstituted piperazine due to the influence of the substituent at the C2 position. The basicity of the pyridine nitrogen and the N1 nitrogen (bearing the pyridylmethyl group) are expected to be considerably lower. The attachment of the electron-withdrawing pyridylmethyl group to N1 will reduce its basicity significantly. Consequently, the pyridine nitrogen and the N1 piperazine nitrogen will have pKa values likely in a similar, lower range. The protonation state of the molecule is thus highly dependent on the pH of the solution. At physiological pH (~7.4), the most basic nitrogen (N4) would be substantially protonated. taylorandfrancis.comnih.gov

Table 2: Basicity of Nitrogen Centers in this compound and Parent Compounds

| Compound | Nitrogen Center | Reported/Expected pKa Value | Reference/Comment |

|---|---|---|---|

| Piperazine (Parent) | pKa1 | ~9.73 | wikipedia.orgtaylorandfrancis.com |

| pKa2 | ~5.35 | wikipedia.orgtaylorandfrancis.com | |

| Pyridine (Parent) | Pyridine-N | ~5.2 | Standard literature value. |

| This compound | Piperazine N4-H | Most Basic Center (pKa < 9.73) | Expected to be the most basic site, but reduced by the C2 substituent. |

| Pyridine-N | Less Basic | Basicity influenced by the overall molecular structure. | |

| Piperazine N1-CH₂- | Least Basic | Basicity is significantly reduced by the attached electron-withdrawing pyridylmethyl group. taylorandfrancis.com |

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Ylmethyl Piperazine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-(Pyridin-4-ylmethyl)piperazine, these methods have been employed to predict its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Studies on similar piperidine (B6355638) and pyridine-containing molecules have utilized DFT methods like B3LYP and B3PW91 with various basis sets (e.g., 6-311G(d,p)) to optimize molecular geometries and calculate electronic properties. epstem.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net

For molecules containing pyridine (B92270) and piperazine (B1678402) rings, DFT calculations can determine the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are rich or poor in electrons, providing clues about its intermolecular interaction patterns. epstem.net

Table 1: Representative DFT-Calculated Properties for Similar Heterocyclic Compounds

| Parameter | Description | Typical Findings |

|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule. | Often shows a chair conformation for the piperazine ring. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's excitability and reactivity. |

| Mulliken Atomic Charges | The partial charge distribution on each atom. | Reveals electronegative and electropositive centers. epstem.net |

This table is a generalized representation based on typical DFT studies of related compounds.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are valuable for studying the conformational landscape of molecules. For substituted piperazines, these methods can be used to calculate the relative energies of different conformers, such as those with the substituent in an axial or equatorial position. nih.govnih.gov

Studies on 2-substituted piperazines have shown that the preference for an axial or equatorial conformation can be influenced by factors like intramolecular hydrogen bonding. nih.gov For instance, in some cases, an axial conformation that allows for a favorable interaction between the piperazine nitrogen and a substituent group may be energetically preferred. nih.gov These computational studies are critical for understanding how the three-dimensional structure of this compound might influence its biological activity. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations of this compound and its Complexes

While quantum chemical methods are excellent for studying the properties of a single molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and interactions of larger systems over time.

Molecular mechanics force fields, such as MMFF94, are often used to perform conformational searches to identify low-energy structures of flexible molecules like this compound. njit.edu These searches can reveal the accessible conformations in different environments, such as in a vacuum or in the presence of a solvent. njit.edu The results of these explorations can be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. njit.edu Understanding the conformational energy landscape is crucial, as the bioactive conformation of a ligand is often a low-energy state. nih.govosti.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target. mdpi.comresearchgate.net These simulations can reveal how a ligand like this compound binds to a receptor and the stability of the resulting complex over time. nih.govmdpi.com By analyzing the trajectory of an MD simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govmdpi.com

For example, MD simulations can show how the piperazine and pyridine moieties of the ligand interact with specific amino acid residues in the binding pocket of a protein. nih.govnih.gov These simulations can also shed light on the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, providing a theoretical estimate of the ligand's potency. mdpi.com

Table 2: Key Insights from Molecular Dynamics Simulations

| Analysis | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the stability of the ligand-protein complex. researchgate.net |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds. | Reveals key interactions for binding specificity. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy change upon ligand binding. | Provides a theoretical prediction of binding affinity. nih.govmdpi.com |

| Principal Component Analysis (PCA) | Identifies the dominant modes of motion in the system. | Reveals conformational changes upon ligand binding. mdpi.com |

This table is a generalized representation based on typical MD studies.

Molecular Docking and Virtual Screening Applications for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to perform virtual screening of large compound libraries to identify potential hits for a specific biological target. nih.govnih.gov

For this compound and its derivatives, molecular docking studies have been instrumental in proposing potential protein targets. nih.govresearchgate.net These studies can predict the binding mode of the ligand within the active site of a protein and estimate its binding affinity using scoring functions. nih.govnih.gov The insights gained from docking can guide the design of new analogs with improved potency and selectivity. mdpi.com For instance, docking studies might reveal that a specific substitution on the piperazine or pyridine ring could lead to more favorable interactions with the target protein. nih.gov

Pharmacophore Modeling for Design of Novel Analogs

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives related to this compound, particularly within the context of histamine (B1213489) H3 receptor (H3R) antagonism, several key pharmacophoric features have been identified through computational studies. nih.govacs.org These models are typically generated by aligning a set of active compounds and identifying common chemical features that are critical for their biological activity.

A general pharmacophore model for H3R antagonists, which is relevant to the this compound scaffold, typically includes a basic nitrogen atom, hydrogen bond acceptors and donors, and hydrophobic or aromatic regions. nih.gov The piperazine moiety of this compound can provide the essential basic nitrogen atom, which is often protonated at physiological pH and can engage in crucial ionic interactions with the receptor. The pyridine ring serves as a key aromatic feature, capable of participating in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

Based on studies of analogous piperazine and pyridinylpiperazine derivatives, a consensus pharmacophore model can be proposed. This model provides a blueprint for designing new analogs with potentially enhanced affinity and selectivity.

Table 1: Key Pharmacophoric Features for Analogs of this compound

| Feature ID | Feature Type | Potential Corresponding Moiety in this compound |

| HBA | Hydrogen Bond Acceptor | Nitrogen atom(s) in the pyridine ring or piperazine ring |

| HBD | Hydrogen Bond Donor | N-H group in the piperazine ring |

| PI | Positive Ionizable | Protonated nitrogen atom in the piperazine ring |

| AR | Aromatic Ring | Pyridine ring |

| HY | Hydrophobic | Pyridin-4-ylmethyl group |

This table is a representation based on common features identified in pharmacophore models of related piperazine compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful predictive tools in drug design, enabling the estimation of a compound's activity before its synthesis. For piperazine derivatives, including those with a pyridinylmethyl scaffold, QSAR studies have been instrumental in identifying the key physicochemical and structural descriptors that govern their biological effects.

QSAR models for piperazine-containing compounds, particularly those targeting the histamine H3 receptor, have highlighted the importance of a combination of electronic, steric, and lipophilic properties. mdpi.com These studies often employ a range of molecular descriptors calculated from the 2D or 3D structure of the molecules.

A study on a series of piperazine derivatives as mTORC1 inhibitors revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), the electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (TPSA), and refractive index (n) were significantly correlated with their inhibitory activity. mdpi.com While this study was not on this compound itself, the findings provide valuable insights into the types of descriptors that are likely to be important for its biological activity.

Table 2: Key Molecular Descriptors in QSAR Models of Related Piperazine Derivatives

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Electronic | Energy of LUMO (E-LUMO) | Relates to the ability of the molecule to accept electrons. |

| Electrophilicity Index (ω) | Describes the electrophilic nature of the molecule. | |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | |

| Lipophilic | Aqueous Solubility (LogS) | Influences the bioavailability of the compound. |

This table summarizes key descriptors identified in QSAR studies of piperazine-containing compounds and their general significance.

These QSAR models can be expressed as mathematical equations that can predict the biological activity (e.g., pIC50) of new, unsynthesized analogs. By analyzing the coefficients of the different descriptors in the QSAR equation, researchers can understand the positive or negative impact of each property on the biological activity. This knowledge allows for the strategic design of new derivatives of this compound with optimized properties, such as enhanced potency or improved pharmacokinetic profiles.

Chemical Derivatization and Analog Development Based on the 2 Pyridin 4 Ylmethyl Piperazine Scaffold

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, one of which is typically unsubstituted in the parent scaffold, presenting a reactive nucleophilic center for a wide array of chemical transformations.

The secondary amine of the piperazine moiety is readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation is commonly achieved by reacting the piperazine with alkyl halides. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate is often employed researchgate.net. This prevents the formation of the piperazinium salt and allows for the monoalkylation of the piperazine ring researchgate.net. An alternative method for introducing alkyl groups is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent nih.gov. For instance, N-alkylation of piperazine can be performed using various alkyl bromides or iodides in a suitable solvent like acetonitrile (B52724) researchgate.net. A general approach involves the slow addition of the alkylating agent to a solution of the piperazine to control selectivity for mono-alkylation over di-alkylation researchgate.net. More complex procedures for N-monoalkylation involve the initial formation of a monopiperazinium salt to protect one nitrogen, followed by reaction with the alkylating agent google.com.

N-Acylation introduces an amide linkage, which can act as a hydrogen bond donor or acceptor, influencing the compound's binding properties. This is typically accomplished by treating the piperazine with acyl chlorides or acid anhydrides. For example, piperazine derivatives can be acylated by reacting them with compounds like 2-chloro-N-arylacetamides, leading to the formation of more complex amide side chains nih.govacs.org.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl Halide | n-Propyl Bromide | N-Propylpiperazine | researchgate.netnih.gov |

| N-Alkylation | Aldehyde (Reductive Amination) | Formaldehyde | N-Methylpiperazine | nih.gov |

| N-Acylation | Acyl Chloride | 2-Chloro-N-phenylacetamide | N-Phenylacetamidopiperazine | nih.govacs.org |

Urea, thiourea (B124793), and sulfonamide moieties are frequently incorporated into drug candidates to enhance their biological activity and physicochemical properties.

Ureas and Thioureas are synthesized by the reaction of the piperazine's secondary amine with isocyanates or isothiocyanates, respectively nih.gov. These reactions are generally high-yielding and proceed under mild conditions. The resulting derivatives have been explored for various therapeutic applications nih.govresearchgate.net. For example, a series of 1-[4-(2-indol-3-ylethyl)piperazinyl]ureas were synthesized and evaluated for potential biological activities nih.gov. The synthesis of thiourea derivatives can also be initiated by reacting a piperazine-containing compound with thiosemicarbazide (B42300) to form a precursor, which is then further modified nih.gov.

Sulfonamides are formed by the condensation of the piperazine with a sulfonyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated hydrochloric acid nih.govnih.gov. Piperazine-sulfonamide derivatives have been synthesized and investigated as inhibitors for various enzymes, such as carbonic anhydrase nih.govmdpi.com.

| Derivative | Reagent Class | Example Reagent | Resulting Moiety | Reference |

| Urea | Isocyanate | Phenyl isocyanate | N-Phenylurea | nih.govnih.gov |

| Thiourea | Isothiocyanate | Phenyl isothiocyanate | N-Phenylthiourea | nih.govresearchgate.net |

| Sulfonamide | Sulfonyl Chloride | Benzenesulfonyl chloride | N-Benzenesulfonamide | nih.govnih.gov |

Modifications at the Pyridine Ring

Alterations to the pyridine ring can significantly impact the electronic distribution, planarity, and steric profile of the entire molecule, which are critical for target interaction.

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) masterorganicchemistry.com. Reactions such as nitration and sulfonation are feasible but often demand harsh reaction conditions masterorganicchemistry.com. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, which further deactivates the ring. Due to these challenges, it is often more synthetically practical to employ a pre-functionalized pyridine ring during the initial construction of the scaffold rather than attempting direct substitution on the assembled molecule.

Modern cross-coupling reactions provide a powerful and versatile strategy for modifying the pyridine ring. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are frequently used to form new carbon-carbon or carbon-heteroatom bonds. These reactions typically require the pyridine ring to be pre-functionalized with a halide (e.g., Br, I) or a triflate group to act as an electrophilic partner. For instance, Suzuki coupling reactions have been utilized to synthesize complex bipyridyl structures by joining a functionalized pyridine with a boronic acid or ester derivative researchgate.net. A pyridine-pyridine cross-coupling has also been developed using pyridyl phosphonium (B103445) salts and cyanopyridines, resulting in the formation of valuable 2,4'-bipyridines nih.gov.

Side-Chain Modifications at the Methylene (B1212753) Bridge

Direct functionalization of the methylene bridge that links the pyridine and piperazine rings is synthetically challenging. The C(sp³)–H bonds of the methylene group are generally chemically inert and require advanced synthetic methods, such as C–H activation, for modification. Consequently, there is limited literature describing the direct derivatization of this position on the 2-(pyridin-4-ylmethyl)piperazine scaffold. Synthetic strategies overwhelmingly favor the derivatization of the more reactive sites, namely the piperazine nitrogens and the pyridine ring.

Synthesis of Poly-substituted and Conjugated this compound Derivatives

The synthesis of advanced derivatives of this compound involves strategic modifications to introduce multiple substituents or to conjugate the scaffold with other chemical entities, such as peptides or other pharmacophores. These modifications are typically achieved through reactions targeting the secondary amine of the piperazine ring or by utilizing pre-functionalized starting materials.

Poly-substitution is commonly achieved by a combination of N-functionalization of the piperazine ring and substitution on the pyridine ring. The most direct approach for derivatization is the reaction at the N-4 position of the piperazine moiety. This secondary amine is a versatile handle for introducing a wide array of functional groups through standard organic reactions.

N-Alkylation and N-Arylation: The nucleophilic nitrogen can readily react with various electrophiles. For instance, reaction with halo-N-arylacetamides in the presence of a base like potassium carbonate can yield N-arylacetamide derivatives. nih.gov Similarly, coupling with compounds containing a chloropropyl linker is a known method for extending a side chain from the piperazine nitrogen. nih.gov

Reductive Amination: Another key strategy involves the reductive amination of a ketone or aldehyde with the piperazine nitrogen, typically using a reducing agent like sodium triacetoxyborohydride (B8407120).

Pyridine Ring Substitution: To achieve substitution on the pyridine ring, a common strategy is to begin the synthesis with an already substituted pyridine derivative. For example, a substituted 4-pyridinecarboxaldehyde (B46228) can be reacted with a piperazine derivative in a reductive amination cascade to form the desired poly-substituted product. mdpi.com Hydrogenation of the pyridine ring to form a piperidine (B6355638) derivative is also a possible modification. mdpi.com

Conjugated derivatives are formed by linking the this compound scaffold to other molecules, often biomolecules, to create hybrid structures with novel properties. A prominent application is the conjugation to peptides. The carboxyl groups on peptides can be activated using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). sigmaaldrich.comnih.gov The activated carboxyl group then readily reacts with the piperazine nitrogen to form a stable amide bond, yielding a peptide-drug conjugate with high efficiency. sigmaaldrich.comnih.gov This method has been shown to improve the ionization efficiency of peptides in mass spectrometry analysis. sigmaaldrich.comnih.gov Derivatization with reagents like acetic anhydride (B1165640) is another method to form conjugated products. google.com

The following table summarizes common synthetic strategies for creating these derivatives.

| Derivatization Type | Synthetic Strategy | Key Reagents & Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| N-Acetylation | Acylation | Acetic Anhydride | N-4 acetylated piperazine | google.com |

| N-Alkylation | Nucleophilic Substitution | Alkyl Halides (e.g., chloropropyl derivatives), Base (e.g., K₂CO₃) | N-4 alkylated piperazine | nih.gov |

| N-Arylacetamide Addition | Nucleophilic Substitution | 2-chloro-N-arylacetamides, K₂CO₃, Acetonitrile, Reflux | N-4 substituted arylacetamide | nih.gov |

| Peptide Conjugation | Amide Coupling | Peptide, EDC, HOAt, TFA | Amide-linked peptide conjugate | sigmaaldrich.comnih.gov |

| Pyridine Ring Substitution | Reductive Amination using substituted starting material | Substituted 4-pyridinecarboxaldehyde, Piperazine, Reducing Agent | Substituted pyridine moiety | mdpi.com |

Design Principles for Modulating Molecular Interactions through Derivatization

The derivatization of the this compound scaffold is guided by principles of medicinal chemistry aimed at optimizing interactions with biological targets. Modifications to the pyridine ring, piperazine ring, and the connecting methylene bridge can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

The piperazine ring is a critical component for modulation. Its two nitrogen atoms can serve as hydrogen bond donors or acceptors and their basicity (pKb values of 5.35 and 9.73) plays a crucial role in solubility and interaction with acidic residues in a protein binding site. wikipedia.org

N-4 Substitution: This is the most frequently modified position. Introducing substituents allows for the exploration of different regions of a target's binding pocket. The length and flexibility of the side chain attached to the N-4 position can significantly impact binding affinity. nih.gov For example, adding bulky or hydrophobic groups can engage hydrophobic pockets, while incorporating polar groups can form new hydrogen bonds or electrostatic interactions. The piperazine moiety can stabilize an enzyme-inhibitor complex through these interactions.

Steric and Electronic Effects: The nature of the substituents on the piperazine ring influences its conformation and electronic properties, which in turn affects how it is presented to a biological target. rsc.org

The pyridine ring is another key site for interaction. The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor and often acts as a primary anchor point within a protein's active site.

Ring Substitution: Adding substituents (e.g., halogens, hydroxyl, or small alkyl groups) to the carbon atoms of the pyridine ring can modulate its electronic nature and steric profile. This can fine-tune the strength of the hydrogen bond involving the pyridine nitrogen and introduce new, favorable contacts with the protein surface.

Physicochemical Properties: The pyridine motif is known to improve biochemical potency, enhance metabolic stability, and favorably alter permeability and protein-binding characteristics of a drug molecule.

The methylene linker provides crucial spatial and conformational flexibility, allowing the pyridine and piperazine rings to adopt an optimal orientation for binding. While not a primary site for derivatization, its presence is fundamental to the scaffold's ability to bridge and interact with different regions of a binding site simultaneously.

The table below outlines design principles for using derivatization to influence specific molecular interactions.

| Structural Modification | Target Interaction | Design Principle | Potential Outcome |

|---|---|---|---|

| Substitution at Piperazine N-4 | Hydrogen Bonding | Introduce H-bond donor/acceptor groups (e.g., amides, alcohols). | Increased binding affinity and selectivity. |

| Substitution at Piperazine N-4 | Hydrophobic Interactions | Introduce alkyl or aryl groups. | Engage hydrophobic pockets in the target protein. |

| Substitution at Piperazine N-4 | Electrostatic Interactions | Introduce charged or polarizable groups. | Form salt bridges or dipole interactions with charged residues. |

| Substitution on Pyridine Ring | Hydrogen Bonding | Modulate pKa of pyridine nitrogen; introduce new H-bond groups. | Strengthen or alter key anchor-point interactions. |

| Substitution on Pyridine Ring | π-π Stacking | Modify electron density of the aromatic ring. | Enhance or alter stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Peptide Conjugation | Targeting/Bioavailability | Link to a peptide with specific biological function or transport properties. | Improved delivery or targeting to specific cells or tissues. |

2 Pyridin 4 Ylmethyl Piperazine As a Scaffold in Ligand Design and Chemical Biology Tools

Role as a Privileged Scaffold in Ligand and Probe Design

Design of Receptor-Targeting Ligands

The 2-(Pyridin-4-ylmethyl)piperazine scaffold has been successfully employed in the design of ligands that target a variety of receptors. A notable example is its use in the development of modulators for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for inflammatory disorders. nih.gov Researchers have synthesized a series of compounds based on a related 2-((pyridin-3-yloxy)methyl)piperazine scaffold, identifying potent and selective α7 nAChR modulators with good oral bioavailability. nih.gov Although structurally similar, these compounds exhibited different functional activities, with one acting as an agonist and another as a silent agonist, suggesting that the anti-inflammatory effects of α7 nAChR modulation may be mediated by a pathway independent of ion current. nih.gov

Furthermore, the piperazine (B1678402) core, often in combination with a pyridine (B92270) moiety, has been a key structural element in ligands designed for other receptor systems. For instance, derivatives of 4-(pyridin-4-yl)piperazin-1-yl have been investigated as histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) antagonists. nih.gov Interestingly, in this specific case, replacing the piperazine ring with a piperidine (B6355638) moiety led to a significant increase in affinity for the σ1R, highlighting the critical role of the heterocyclic core in determining receptor selectivity. nih.gov The protonation state of the piperazine and pyridine nitrogens at physiological pH plays a crucial role in these interactions. nih.gov

Development of Enzyme Modulators

The versatility of the piperazine scaffold extends to the development of enzyme modulators. Piperazine derivatives have been explored as γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov By modifying a lead compound containing a piperazine ring, researchers were able to develop orally available and brain-penetrant GSMs that selectively reduced the production of the toxic amyloid-β peptide (Aβ₄₂) in the brains of mice. nih.gov

In another application, the well-known cancer drug Imatinib (Gleevec) incorporates a piperazine moiety linked to a pyridine-pyrimidine core. wikipedia.org Imatinib is a tyrosine kinase inhibitor that targets several enzymes, including Bcr-Abl, c-KIT, and PDGFR-β, and is used to treat various forms of cancer. wikipedia.org The piperazine group in Imatinib is crucial for its activity and pharmacokinetic profile.

Additionally, platinum(II) complexes incorporating piperazine-functionalized hydrazone ligands have been synthesized and shown to inhibit EZH2, an enzyme implicated in pancreatic cancer. rsc.org These complexes demonstrated potent cytotoxic effects in pancreatic cancer cells. rsc.org

Applications in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Fragment-based drug discovery (FBDD) is a powerful strategy that uses small, low-complexity molecules, or "fragments," as starting points for developing high-affinity ligands. nih.govnih.gov The this compound scaffold, due to its inherent "drug-like" properties and synthetic tractability, can be considered a valuable building block in FBDD campaigns.

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, structurally distinct compounds that retain the biological activity of a known active molecule. nih.govniper.gov.in This approach is often used to improve properties such as potency, selectivity, or metabolic stability, or to find novel intellectual property. The this compound moiety can serve as a replacement for other heterocyclic systems in a scaffold hopping exercise. For example, replacing a phenyl group with a pyridyl ring has been shown to improve metabolic stability. niper.gov.in The ability to readily synthesize a variety of heterocyclic building blocks is crucial for successful scaffold hopping. namiki-s.co.jp

Development of Chemical Probes and Molecular Tools for Biological Research

Due to its ability to be incorporated into biologically active molecules, the this compound scaffold is also useful for creating chemical probes and molecular tools. These tools are essential for studying biological processes, validating drug targets, and understanding mechanisms of action. For instance, a derivative of this scaffold could be functionalized with a reporter group, such as a fluorescent tag or a photoaffinity label, to enable visualization or covalent capture of its biological target. nih.gov

Integration into Supramolecular Assemblies and Coordination Chemistry

The pyridine and piperazine nitrogens in this compound are excellent ligands for metal ions, making this scaffold highly suitable for applications in coordination chemistry and the construction of supramolecular assemblies. rsc.orgmdpi.com The ability of pyridine-based ligands to form complexes with a wide range of metal ions is well-documented. pku.edu.cn

Applications in Materials Science, e.g., Fluorescent Sensors

The photophysical properties of the pyridine ring make it a useful component in the design of fluorescent materials. researchgate.net Pyridine derivatives have been developed as fluorescent sensors for the detection of various cations. mdpi.com The interaction of the metal ion with the nitrogen atoms of the pyridine and other chelating groups can lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection.

For example, a fluorescent polymer containing 2,6-bis(2-thienyl)pyridine moieties was synthesized and shown to be a highly efficient sensor for palladium(II) ions based on a fluorescence quenching mechanism. researchgate.net While not directly incorporating the this compound scaffold, this demonstrates the principle of using pyridine-containing structures for fluorescent sensing. The electron-withdrawing nature of the pyridine ring can be harnessed to create materials with intramolecular charge transfer (ICT) characteristics, which are fundamental to many luminescent applications. researchgate.net

Mechanistic Insights into Molecular Interactions of 2 Pyridin 4 Ylmethyl Piperazine Analogs

Principles of Molecular Recognition at Biological Interfaces

The interaction of small molecules like 2-(pyridin-4-ylmethyl)piperazine and its analogs with biological macromolecules is governed by the principles of molecular recognition. This process relies on a variety of non-covalent interactions that collectively determine the specificity and affinity of a ligand for its binding site. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, often utilized as a key building block in the design of therapeutic agents. researchgate.net Its conformational flexibility, typically adopting a chair conformation, and its ability to act as a hydrogen bond acceptor and donor make it a versatile component for establishing specific contacts within a biological target. nih.govnih.gov Piperazine and its derivatives are well-documented as building blocks for creating extensive supramolecular hydrogen-bonded networks. rsc.org

The pyridine (B92270) moiety introduces additional key features. The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor and can participate in crucial electrostatic interactions. nih.gov Furthermore, the aromatic nature of the pyridine ring allows it to engage in pi-stacking interactions with aromatic residues (like phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. researchgate.net The combination of the piperazine and pyridine moieties thus provides a framework capable of a diverse range of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic and pi-stacking forces, which are fundamental to its recognition at biological interfaces.

Elucidation of Binding Modes and Interaction Fingerprints with Target Macromolecules

The specific way in which this compound analogs bind to their target macromolecules can be understood by examining their interaction fingerprints—the unique combination of bonding and non-bonding interactions that stabilize the ligand-receptor complex.

Hydrogen bonds are a cornerstone of the molecular recognition of piperazine- and pyridine-containing compounds. The piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, and if protonated, the N-H groups can serve as hydrogen bond donors. This dual capability allows for the formation of robust hydrogen-bonding networks that anchor the ligand in the binding site. researchgate.netrsc.org For example, in the crystal structure of one piperazine derivative, hydrogen bonds link molecules into complex three-dimensional networks. nih.gov Similarly, studies of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine reveal strong dual N—H⋯N hydrogen bonding that dictates its structure. nih.gov In a complex involving a morpholine-substituted pyrimidine, the morpholine's oxygen and the pyrimidine's nitrogen form hydrogen bonds with methionine and glutamate (B1630785) residues in the Bruton's tyrosine kinase (BTK) active site. vulcanchem.com The piperazine moiety in various compounds has been shown to form hydrogen bonds that stabilize the enzyme-inhibitor complex. mdpi.com

The aromatic pyridine ring is central to forming electrostatic and pi-stacking interactions. Pi-stacking occurs when the pyridine ring stacks against other aromatic systems, such as the side chains of amino acids like tyrosine or phenylalanine. These interactions can be parallel-displaced or T-shaped, and they are influenced by a combination of van der Waals forces and electrostatic interactions. researchgate.net Quantum mechanical calculations have shown that antiparallel-displaced geometry is often the most stable for pyridine dimers, emphasizing the importance of electron correlation and dispersion forces. researchgate.net The presence of heteroatoms like nitrogen in the pyridine ring alters the electrostatic potential, which can favor specific stacking geometries over others. chemrxiv.org Crystal structure analyses of related compounds confirm the presence of pi-pi stacking interactions, which, along with hydrogen bonds, organize the molecules into larger assemblies. nih.govnih.gov In some kinase inhibitors, a pyridinyl group is known to engage in π-π stacking within the active site. vulcanchem.com

Table 1: Summary of Molecular Interactions for Pyridine and Piperazine Analogs

| Interaction Type | Participating Moieties | Example from Literature | Citation |

| Hydrogen Bonding | Piperazine N-H, Pyridine N | Formation of complex 3D networks in crystals. | nih.gov |

| Morpholine Oxygen | H-bond with Met477 and Glu475 in BTK. | vulcanchem.com | |

| N-H···N | Dimerization of N-aryl-substituted diamines. | nih.gov | |

| Hydrophobic Interactions | Piperazine Ring, Alkyl Linkers | Displacement of Valine from a hydrophobic pocket. | nih.gov |

| Lipophilic Moieties | High lipophilicity linked to radioprotective properties. | nih.gov | |

| Pi-Stacking | Pyridine Ring | Antiparallel-displaced geometry favored in pyridine dimers. | researchgate.net |

| Pyridinyl Group | π-π stacking with aromatic residues in kinase active sites. | vulcanchem.com | |

| Pyrimidine Rings | Stacking interactions augmenting crystal structures. | nih.gov |

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms (In Vitro)

In vitro studies have provided quantitative data on how this compound analogs interact with enzymes, leading to either inhibition or activation. A recent study investigated a series of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of two key enzymes in Leishmania, CYP51 and CYP5122A1. nih.gov Analogs of the screening hit N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide were potent inhibitors of CYP51 but less effective against CYP5122A1. nih.gov Conversely, analogs of a second hit, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, were stronger inhibitors of both CYP5122A1 and Leishmania donovani proliferation. nih.gov One compound from this series, which replaced the pyridine with an imidazole, showed fourfold selectivity for CYP5122A1 over CYP51, with IC₅₀ values ≤ 1 µM for both enzymes. nih.gov

In another example, piperazine sulfonamide analogs were evaluated as inhibitors of α-amylase. nih.gov These compounds displayed a range of inhibitory activity, with IC₅₀ values from 1.571 µM to 3.98 µM, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.353 µM). nih.gov

Kinetic studies on the metabolism of quinidine, a related heterocyclic compound, by cytochrome P450 enzymes showed that its (3S)-3-hydroxylation by CYP3A4 follows Michaelis-Menten kinetics, with a mean Vmax of 74.4 nmol/mg/h and a mean Km of 74.2 µM. psu.edu Such studies are crucial for understanding the mechanism of action, whether it be competitive, non-competitive, or uncompetitive inhibition, by revealing how the ligand affects the enzyme's kinetic parameters.

Table 2: In Vitro Enzyme Inhibition Data for Piperazine Analogs

| Compound Series | Target Enzyme | Key Finding | IC₅₀ Value | Citation |

| N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides | Leishmania CYP51 & CYP5122A1 | One analog showed selectivity for CYP5122A1 over CYP51. | ≤ 1 µM | nih.gov |

| Piperazine Sulfonamide Analogs | α-Amylase | Exhibited significant inhibitory effects. | 1.571 - 3.98 µM | nih.gov |

Ligand-Induced Conformational Changes in Target Proteins (Theoretical and Experimental)

The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce significant conformational changes in the target protein. Both theoretical and experimental methods have been used to study these ligand-induced effects for pyridine and piperazine analogs.